molecular formula C16H11ClF2N4O B11057784 1-(3-Chlorophenyl)-N-[(3,4-difluorophenyl)methyl]-1,2,3-triazole-4-carboxamide

1-(3-Chlorophenyl)-N-[(3,4-difluorophenyl)methyl]-1,2,3-triazole-4-carboxamide

Cat. No.: B11057784
M. Wt: 348.73 g/mol
InChI Key: MANFGQYOYRTNCV-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-N-[(3,4-difluorophenyl)methyl]-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring substituted with chlorophenyl and difluorophenyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-N-[(3,4-difluorophenyl)methyl]-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and subsequent substitution reactions. One common synthetic route involves the reaction of 3-chlorophenyl azide with 3,4-difluorobenzylamine under appropriate conditions to form the desired triazole compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the formation of the triazole ring .

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures while optimizing reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-N-[(3,4-difluorophenyl)methyl]-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or difluorophenyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3-Chlorophenyl)-N-[(3,4-difluorophenyl)methyl]-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and fungal infections. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-N-[(3,4-difluorophenyl)methyl]-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the substituted phenyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

1-(3-Chlorophenyl)-N-[(3,4-difluorophenyl)methyl]-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-N-[(3,4-difluorophenyl)methyl]-1,2,3-triazole-4-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group. The presence of the carboxylate group may affect its reactivity and biological activity.

    1-(3-Chlorophenyl)-N-[(3,4-difluorophenyl)methyl]-1,2,3-triazole-4-thioamide: This compound contains a thioamide group, which can influence its chemical properties and interactions with biological targets.

    1-(3-Chlorophenyl)-N-[(3,4-difluorophenyl)methyl]-1,2,3-triazole-4-sulfonamide: The sulfonamide group in this compound may enhance its solubility and alter its biological activity compared to the carboxamide derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H11ClF2N4O

Molecular Weight

348.73 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-[(3,4-difluorophenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C16H11ClF2N4O/c17-11-2-1-3-12(7-11)23-9-15(21-22-23)16(24)20-8-10-4-5-13(18)14(19)6-10/h1-7,9H,8H2,(H,20,24)

InChI Key

MANFGQYOYRTNCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)NCC3=CC(=C(C=C3)F)F

Origin of Product

United States

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